3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride
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Overview
Description
“3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride” is a chemical compound with the molecular formula C6H13Cl2N3 . It is used in various chemical reactions and has specific physical and chemical properties .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride”, involves several methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes, which provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride” can be represented by the InChI code: 1S/C6H11N3.2ClH/c7-3-1-2-6-4-8-9-5-6;;/h4-5H,1-3,7H2, (H,8,9);2*1H . This indicates that the molecule consists of a pyrazole ring attached to a propylamine group, with two hydrochloride ions for charge balance .Scientific Research Applications
Synthesis of Heterocycles
- Pyrazole derivatives serve as valuable building blocks for synthesizing various heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity under mild conditions facilitates the generation of diverse cynomethylene dyes from a wide range of precursors, indicating their significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Anticancer Applications
- Pyrazoline derivatives have been investigated for their anticancer activities, with numerous synthetic strategies being employed to enhance their biological efficacy. These derivatives exhibit promising potential as anticancer agents, highlighting the importance of the pyrazole moiety in drug discovery (Ray et al., 2022).
Medicinal Chemistry
- Pyrazoles are integral in medicinal chemistry, serving as pharmacophores in biologically active compounds. Their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects, underscore their value in the development of therapeutic agents (Dar & Shamsuzzaman, 2015).
Enzyme Inhibition
- Research on pyrazoline derivatives extends to their role as enzyme inhibitors, with specific derivatives showing selective inhibition towards certain cytochrome P450 isoforms. This selectivity is crucial for understanding drug-drug interactions and the metabolic pathways of pharmaceuticals (Khojasteh et al., 2011).
Neurodegenerative Disorders
- Pyrazoline-containing compounds are recognized for their therapeutic targets in treating neurodegenerative disorders. Their neuroprotective properties, including inhibition of acetylcholine esterase and monoamine oxidase, highlight their potential in managing diseases like Alzheimer's and Parkinson's (Ahsan et al., 2022).
Synthetic and Medicinal Aspects
- The pyrazolo[1,5-a]pyrimidine scaffold, closely related to pyrazolines, has shown a broad range of medicinal properties such as anticancer, anti-inflammatory, and CRF1 antagonism. The scaffold's versatility in drug development highlights the potential for further exploration and utilization in medicinal chemistry (Cherukupalli et al., 2017).
Future Directions
The future directions for research on “3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride” could include further investigation into its synthesis, chemical reactivity, and potential applications in various fields. Given the wide range of reactions that pyrazole compounds can participate in, there may be many unexplored possibilities for this compound .
properties
IUPAC Name |
3-(1H-pyrazol-5-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c7-4-1-2-6-3-5-8-9-6;;/h3,5H,1-2,4,7H2,(H,8,9);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOFYXDQGOHYCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride | |
CAS RN |
1803605-43-7 |
Source
|
Record name | 3-(1H-pyrazol-3-yl)propan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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